2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde
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Overview
Description
2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde is an organic compound with the molecular formula C11H17ClO It is a derivative of cyclohexene, characterized by the presence of a chlorine atom and four methyl groups attached to the cyclohexene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde typically involves the chlorination of 4,4,6,6-tetramethyl-1-cyclohexene-1-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carboxylic acid.
Reduction: 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,6,6-tetramethyl-cyclohexene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom and methyl groups may also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Similar structure but lacks the chlorine atom.
2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde: Similar structure but with different substitution pattern.
Properties
Molecular Formula |
C11H17ClO |
---|---|
Molecular Weight |
200.70 g/mol |
IUPAC Name |
2-chloro-4,4,6,6-tetramethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10(2)5-9(12)8(6-13)11(3,4)7-10/h6H,5,7H2,1-4H3 |
InChI Key |
JCLCCZXFSVUKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(C1)(C)C)C=O)Cl)C |
Origin of Product |
United States |
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